
N-(3,4-dimethoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, also known as DIPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIPPA is a synthetic compound that was first synthesized in the early 2000s and has since been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in the progression of various diseases. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the progression of cancer and other diseases.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce cell death in cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it has a high degree of purity. However, one limitation of using this compound in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide. One area of research is in the development of new drugs that are based on the structure of this compound. Another area of research is in the study of the mechanism of action of this compound and its effects on various diseases. Additionally, there is potential for the use of this compound in combination with other drugs to enhance their therapeutic effects.
Synthesemethoden
N-(3,4-dimethoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide can be synthesized using a multi-step synthetic process that involves the reaction of various chemicals. The synthesis process involves the reaction of 3,4-dimethoxybenzaldehyde with isopropylamine to form an imine intermediate. The imine intermediate is then reacted with 4-(methylsulfonyl)phenylboronic acid to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the development of new drugs. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-14(2)22-28(24,25)17-9-5-15(6-10-17)7-12-20(23)21-16-8-11-18(26-3)19(13-16)27-4/h5-6,8-11,13-14,22H,7,12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAXYTBYKCASHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

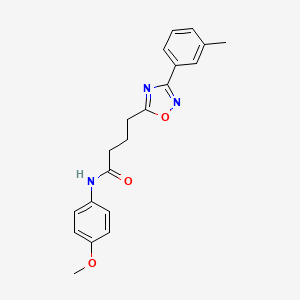
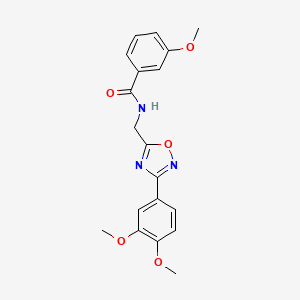


![N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699640.png)
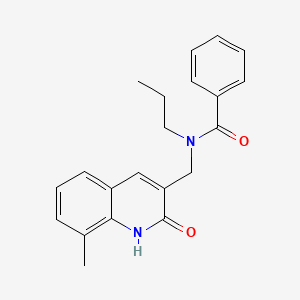
![4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B7699657.png)
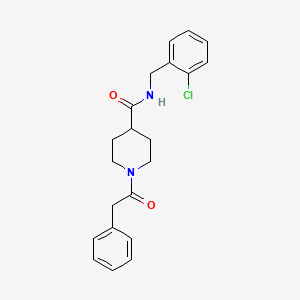
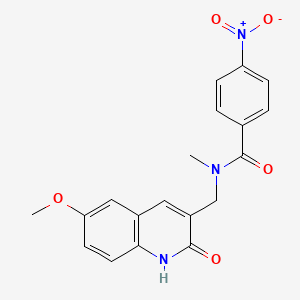
![ethyl 4-({N'-[(E)-(2-ethoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699685.png)
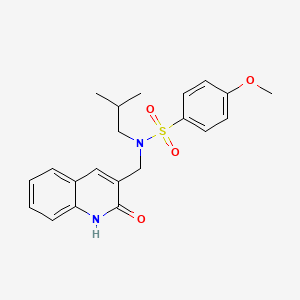
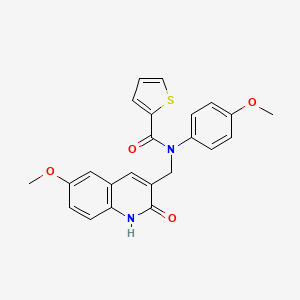
![2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7699721.png)
![methyl 2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7699723.png)